molecular formula C20H24ClNO B3960728 N-(3-chloro-2-methylphenyl)-4-(3,5-dimethylphenyl)-3-methylbutanamide

N-(3-chloro-2-methylphenyl)-4-(3,5-dimethylphenyl)-3-methylbutanamide

Cat. No. B3960728
M. Wt: 329.9 g/mol
InChI Key: DMGCIXPHLMXHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-4-(3,5-dimethylphenyl)-3-methylbutanamide, commonly known as CL-316,243, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1994 by researchers at Pfizer as a potential treatment for obesity and metabolic disorders. Since then, CL-316,243 has been extensively studied for its potential therapeutic applications and has gained significant attention in the scientific community.

Mechanism of Action

CL-316,243 exerts its effects by selectively activating the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL), leading to the breakdown of triglycerides and the release of fatty acids from adipose tissue. This process, known as lipolysis, results in increased energy expenditure and reduced body weight.
Biochemical and Physiological Effects:
CL-316,243 has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, reduced body weight, improved insulin sensitivity, and improved glucose metabolism. In animal models, CL-316,243 has been shown to increase thermogenesis, or heat production, in brown adipose tissue, leading to increased energy expenditure and reduced body weight. In addition, CL-316,243 has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose metabolism and reduced risk of type 2 diabetes.

Advantages and Limitations for Lab Experiments

CL-316,243 has several advantages for use in lab experiments. It is a selective β3-adrenergic receptor agonist, which allows for specific targeting of this receptor and avoids off-target effects. In addition, CL-316,243 has been extensively studied in animal models and has a well-established mechanism of action, making it a reliable tool for studying metabolic disorders. However, there are also limitations to using CL-316,243 in lab experiments. It has a relatively short half-life and requires frequent dosing, which can be challenging in long-term studies. In addition, the effects of CL-316,243 may be influenced by factors such as age, sex, and diet, which can complicate interpretation of results.

Future Directions

There are several future directions for research on CL-316,243. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of metabolic disorders. Another area of interest is the identification of biomarkers that can predict response to β3-adrenergic receptor agonists, which could help to personalize treatment and improve outcomes. Additionally, further studies are needed to better understand the effects of CL-316,243 on different tissues and in different disease states, as well as the potential long-term effects of treatment.

Scientific Research Applications

CL-316,243 has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and reduce body weight in animal models, making it a promising candidate for the development of anti-obesity drugs. In addition, CL-316,243 has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(3,5-dimethylphenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c1-13-8-14(2)10-17(9-13)11-15(3)12-20(23)22-19-7-5-6-18(21)16(19)4/h5-10,15H,11-12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGCIXPHLMXHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C)CC(=O)NC2=C(C(=CC=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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